N-(Naphthalene-1-carbonyl)-L-leucine

Catalog No.
S12290650
CAS No.
215301-32-9
M.F
C17H19NO3
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Naphthalene-1-carbonyl)-L-leucine

CAS Number

215301-32-9

Product Name

N-(Naphthalene-1-carbonyl)-L-leucine

IUPAC Name

(2S)-4-methyl-2-(naphthalene-1-carbonylamino)pentanoic acid

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C17H19NO3/c1-11(2)10-15(17(20)21)18-16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15H,10H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1

InChI Key

LMUBPGYTWCKALM-HNNXBMFYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21

N-(Naphthalene-1-carbonyl)-L-leucine is a synthetic compound derived from the amino acid L-leucine and naphthalene-1-carbonyl. Its chemical structure includes a naphthalene ring, which contributes to its unique properties, and a carbonyl group attached to the amino acid. The molecular formula for N-(Naphthalene-1-carbonyl)-L-leucine is C15H15NO2C_{15}H_{15}NO_2, and it is classified as an N-acylated amino acid. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

Typical of amino acids and their derivatives. Key reactions include:

  • Acylation Reactions: The carbonyl group can react with nucleophiles, allowing for further modifications or conjugations with other molecules.
  • Hydrolysis: In aqueous conditions, the amide bond may undergo hydrolysis, leading to the release of L-leucine and naphthalene-1-carboxylic acid.
  • Condensation Reactions: It can also participate in condensation reactions with other amino acids or peptides, forming larger peptide chains.

These reactions are essential for understanding the reactivity and potential applications of N-(Naphthalene-1-carbonyl)-L-leucine in synthetic organic chemistry.

The biological activity of N-(Naphthalene-1-carbonyl)-L-leucine has been explored in various studies. It has shown potential as:

  • Antioxidant: The naphthalene moiety may contribute to antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Agent: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is necessary to elucidate its mechanisms of action.
  • Neuroprotective Effects: Some investigations indicate that N-(Naphthalene-1-carbonyl)-L-leucine may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.

These activities highlight its potential therapeutic applications but require more extensive clinical studies to confirm efficacy and safety.

The synthesis of N-(Naphthalene-1-carbonyl)-L-leucine typically involves acylation reactions. One common method includes:

  • Starting Materials: L-leucine and naphthalene-1-carbonyl chloride (or naphthalene-1-carboxylic acid activated by a coupling agent).
  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
  • Purification: After completion, the product can be purified using techniques like recrystallization or chromatography.

This method allows for the efficient production of N-(Naphthalene-1-carbonyl)-L-leucine with good yields.

N-(Naphthalene-1-carbonyl)-L-leucine has several notable applications:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated for potential use in drug formulations targeting various diseases.
  • Research Tool: It serves as a model compound in studies exploring amino acid modifications and their effects on biological systems.
  • Bioconjugation: The compound can be used in bioconjugation strategies to label proteins or peptides for analytical purposes.

These applications underscore its versatility in both research and practical uses.

Interaction studies involving N-(Naphthalene-1-carbonyl)-L-leucine focus on its binding properties with biological macromolecules. Key findings include:

  • Protein Binding: Research indicates that this compound can interact with specific proteins, potentially altering their function or stability.
  • Enzyme Inhibition: Some studies suggest it may inhibit certain enzymes involved in metabolic pathways, which could be relevant for therapeutic strategies against metabolic disorders.

Understanding these interactions is crucial for developing effective applications in drug design and biochemistry.

Several compounds share structural similarities with N-(Naphthalene-1-carbonyl)-L-leucine. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-(Benzoyl)-L-leucineAromatic acyl derivativeContains a benzoyl group instead of naphthoyl
N-(Phenylcarbonyl)-L-leucineAromatic acyl derivativeFeatures a phenyl group, affecting solubility
N-(Anthracenecarbonyl)-L-leucineAromatic acyl derivativeLarger aromatic system may enhance biological activity
N-(Toluoyl)-L-leucineAromatic acyl derivativeMethyl substitution on the aromatic ring affects reactivity

Each of these compounds exhibits unique properties due to differences in their aromatic groups and substituents. The presence of the naphthalene moiety in N-(Naphthalene-1-carbonyl)-L-leucine provides distinctive characteristics that may enhance its biological activity compared to other acylated L-leucines.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

285.13649347 g/mol

Monoisotopic Mass

285.13649347 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

Explore Compound Types